5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H19NO2. This compound features a furan ring substituted with a piperidine moiety, which is further substituted with ethyl and methyl groups. The presence of both the furan and piperidine rings makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the furan-2-carbaldehyde core . The piperidine ring can be introduced through nucleophilic substitution reactions, where 4-ethyl-4-methylpiperidine reacts with the furan-2-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions can optimize the production process, making it scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural (Furan-2-carbaldehyde): A simpler analog with only the furan ring and aldehyde group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of the piperidine moiety.
Uniqueness
5-(4-Ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both the piperidine and furan rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-(4-ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-3-13(2)6-8-14(9-7-13)12-5-4-11(10-15)16-12/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
HJHULHUZHISXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
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